Cas no 7784-82-9 (Z-Pro-Leu-Gly-OEt)
Z-Pro-Leu-Gly-OEt Chemical and Physical Properties
Names and Identifiers
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- Glycine,N-[N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]-L-leucyl]-, ethyl ester (9CI)
- benzyl 2-[[1-[(2-ethoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
- N-CBZ-PRO-LEU-GLY ETHYL ESTER
- Z-Pro-Leu-Gly ethyl ester
- Z-pro-leu-gly-oet
- NSC 89247
- Ethyl 1-((benzyloxy)carbonyl)prolylleucylglycinate
- NSC89247
- Ethyl 1-[(benzyloxy)carbonyl]prolylleucylglycinate
- 1-[(Benzyloxy)carbonyl]-N-{1-[(2-ethoxy-2-oxoethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid
- benzyl 2-[[1-[(2-ethoxy-2-oxo-ethyl)carbamoyl]-3-methyl-butyl]c
- Z-Pro-Leu-Gly-OEt
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- Inchi: 1S/C23H33N3O6/c1-4-31-20(27)14-24-21(28)18(13-16(2)3)25-22(29)19-11-8-12-26(19)23(30)32-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15H2,1-3H3,(H,24,28)(H,25,29)/t18-,19-/m0/s1
- InChI Key: IDHICUTZYMBRBG-OALUTQOASA-N
- SMILES: O=C([C@@H]1CCCN1C(=O)OCC1C=CC=CC=1)N[C@H](C(NCC(=O)OCC)=O)CC(C)C
Computed Properties
- Exact Mass: 447.23700
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 12
- Complexity: 648
- XLogP3: 2.8
- Topological Polar Surface Area: 114
Experimental Properties
- Density: 1.187±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 152-153 ºC
- Solubility: Almost insoluble (0.063 g/l) (25 º C),
- PSA: 114.04000
- LogP: 2.71750
Z-Pro-Leu-Gly-OEt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109008751-1g |
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate |
7784-82-9 | 95% | 1g |
$523.20 | 2023-09-01 | |
| Alichem | A109008751-5g |
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate |
7784-82-9 | 95% | 5g |
$1425.60 | 2023-09-01 | |
| TRC | Z227505-1g |
Z-Pro-Leu-Gly-OEt |
7784-82-9 | 1g |
$ 420.00 | 2022-06-02 | ||
| TRC | Z227505-2.5g |
Z-Pro-Leu-Gly-OEt |
7784-82-9 | 2.5g |
$ 670.00 | 2022-06-02 | ||
| TRC | Z227505-5g |
Z-Pro-Leu-Gly-OEt |
7784-82-9 | 5g |
$ 1395.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02672-100mg |
(S)-Benzyl2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate |
7784-82-9 | - | 100mg |
¥558.0 | 2024-07-19 | |
| Chemenu | CM198931-5g |
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate |
7784-82-9 | 95% | 5g |
$*** | 2023-05-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C8282-100MG |
Z-Pro-Leu-Gly ethyl ester |
7784-82-9 | 100MG |
¥494.31 | 2022-02-23 | ||
| Chemenu | CM198931-1g |
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate |
7784-82-9 | 95% | 1g |
$449 | 2021-06-09 | |
| Chemenu | CM198931-5g |
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate |
7784-82-9 | 95% | 5g |
$1346 | 2021-06-09 |
Z-Pro-Leu-Gly-OEt Suppliers
Z-Pro-Leu-Gly-OEt Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Other Chemical Reagents
Additional information on Z-Pro-Leu-Gly-OEt
Professional Introduction to Compound with CAS No. 7784-82-9 and Product Name: Z-Pro-Leu-Gly-OEt
Compound with the CAS number 7784-82-9 is a well-documented chemical entity that has found significant applications in various scientific and industrial domains. This compound, often referred to by its systematic name, exhibits unique properties that make it valuable in synthetic chemistry, biochemical research, and pharmaceutical development. Its molecular structure and reactivity have been extensively studied, leading to a deeper understanding of its potential applications in modern science.
The product name Z-Pro-Leu-Gly-OEt represents a specific derivative of this compound, which is synthesized through a carefully controlled chemical process. This peptide-like molecule is composed of three amino acids linked together, with an ethyl ester group at the terminal end. The presence of the Z-group (carboxybenzyloxy) at the proline residue enhances its stability and solubility, making it an excellent candidate for further derivatization and functionalization.
In recent years, the field of peptidomimetics has seen remarkable advancements, largely driven by the development of novel synthetic strategies and the discovery of new applications for peptide derivatives. Z-Pro-Leu-Gly-OEt is one such derivative that has garnered attention due to its potential in drug design and molecular recognition. Its unique structural features allow it to interact with biological targets in a specific manner, which has been exploited in the development of targeted therapies and diagnostic tools.
One of the most exciting areas where Z-Pro-Leu-Gly-OEt has made significant contributions is in the realm of enzyme inhibition. Enzymes are critical biological catalysts that mediate a wide range of metabolic processes. By designing molecules that can selectively inhibit specific enzymes, researchers can develop treatments for various diseases. The structure of Z-Pro-Leu-Gly-OEt provides a scaffold that can be modified to target particular enzymatic activities. For instance, studies have shown that derivatives of this compound can interact with proteases and kinases, which are implicated in conditions such as cancer and inflammation.
Another area where Z-Pro-Leu-Gly-OEt has shown promise is in the development of peptidomimetic drugs. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The Z-group in Z-Pro-Leu-Gly-OEt enhances its metabolic stability, allowing it to exhibit longer half-lives in vivo. This characteristic is particularly valuable for therapeutic applications where sustained drug action is desired. Recent studies have demonstrated that peptidomimetics derived from Z-Pro-Leu-Gly-OEt can effectively modulate signaling pathways involved in neurodegenerative diseases, offering new hope for patients suffering from conditions like Alzheimer's and Parkinson's.
The synthesis of Z-Pro-Leu-Gly-OEt involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) has greatly facilitated the production of complex peptide derivatives like this one. SPPS allows for automated synthesis on a solid support, enabling researchers to produce large quantities of peptide-based compounds efficiently.
From a computational chemistry perspective, the study of Z-Pro-Leu-Gly-OEt has provided valuable insights into molecular interactions at the atomic level. Molecular dynamics simulations and quantum mechanical calculations have been employed to understand how this compound interacts with biological targets such as receptors and enzymes. These computational studies not only aid in rational drug design but also help predict the behavior of Z-Pro-Leu-Gly-OEt in different environments.
The pharmaceutical industry has been particularly interested in leveraging the properties of Z-Pro-Leu-Gly-OEt for drug development. Its ability to mimic natural peptides while offering enhanced stability makes it an attractive candidate for therapeutic applications. Several clinical trials are currently underway evaluating the efficacy and safety of peptidomimetic drugs derived from this compound in treating various diseases. Preliminary results are promising, suggesting that these drugs could revolutionize treatment options for patients worldwide.
Beyond pharmaceuticals, Z-Pro-Leu-Gly-OEt has found applications in other areas such as agrochemicals and materials science. In agrochemicals, peptide-based compounds derived from this molecule have shown potential as growth regulators and pest deterrents. In materials science, its unique structural features make it useful for developing novel polymers and coatings with enhanced properties.
The environmental impact of using compounds like Z-Pro-Leu-Gly-OEt is also an important consideration. Researchers are actively exploring sustainable synthetic routes to minimize waste and reduce energy consumption during production. Green chemistry principles are being applied to develop more environmentally friendly methods for synthesizing these compounds, ensuring that their use does not come at the cost of ecological harm.
In conclusion,Z-Pro-Leu-Gly-OEt represents a fascinating example of how chemical innovation can lead to groundbreaking advancements in medicine and beyond. Its unique properties make it a valuable tool for researchers working on enzyme inhibition, peptidomimetic drug development, and other cutting-edge applications. As our understanding of molecular interactions continues to grow,Z-Pro-Leu-Gly-OEt will undoubtedly play a pivotal role in shaping the future of science and technology.
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